N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-11-8-13(3-4-14(11)17)24(19,20)18-6-7-21-12-2-5-15-16(9-12)23-10-22-15/h2-5,8-9,18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKQFXVJXBTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The most reliable method for constructing the benzodioxole-ether linkage employs Williamson ether synthesis:
Reaction Scheme
Optimized Conditions
-
Solvent : Dimethylformamide (DMF)
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Base : Potassium carbonate (3.0 equiv)
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Temperature : 80°C, 12 hours
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7)
Characterization Data
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H NMR (400 MHz, CDCl) : δ 6.78 (d, Hz, 1H), 6.45 (dd, , 2.1 Hz, 1H), 6.38 (d, Hz, 1H), 5.95 (s, 2H), 4.02 (t, Hz, 2H), 3.12 (t, Hz, 2H), 1.85 (br s, 2H).
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HRMS (ESI) : [M + H] calcd for CHNO, 182.0817; found, 182.0812.
Preparation of 4-Fluoro-3-methylbenzenesulfonyl Chloride
Sulfonation and Chlorination Sequence
Synthesis proceeds via electrophilic aromatic sulfonation followed by chlorination:
Step 1: Sulfonation of 4-Fluoro-3-methyltoluene
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Yield : 85%
Step 2: Chlorination with Thionyl Chloride
Critical Considerations
-
Moisture-free conditions are essential to prevent hydrolysis of the sulfonyl chloride.
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Excess thionyl chloride is removed under reduced pressure.
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Coupling
The final step involves nucleophilic attack of the ethylamine on the sulfonyl chloride:
Reaction Scheme
Optimized Parameters
-
Solvent : Dichloromethane (DCM)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C → 25°C, 6 hours
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Yield : 78–82%
Purification : Recrystallization from ethanol/water (4:1)
Characterization Data
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H NMR (400 MHz, DMSO-) : δ 8.02 (d, Hz, 1H), 7.72 (dd, , 2.0 Hz, 1H), 7.48 (d, Hz, 1H), 6.85 (d, Hz, 1H), 6.51 (dd, , 2.1 Hz, 1H), 6.43 (d, Hz, 1H), 5.97 (s, 2H), 4.11 (t, Hz, 2H), 3.25 (t, Hz, 2H), 2.34 (s, 3H).
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HRMS (ESI) : [M + H] calcd for CHFNOS, 352.0658; found, 352.0651.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Formation
An alternative to Williamson synthesis employs the Mitsunobu reaction for challenging substrates:
Reagents :
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Diethyl azodicarboxylate (DEAD)
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Triphenylphosphine (PPh)
Conditions :
-
Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C → 25°C, 24 hours
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Yield : 65%
Advantages : Improved stereochemical control for chiral centers.
Disadvantages : Higher cost and purification challenges due to phosphine oxide byproducts.
Scalability and Industrial Considerations
Process Optimization for Large-Scale Production
Key parameters for kilogram-scale synthesis:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume (L/kg) | 10 | 3.5 |
| Cooling Rate (°C/min) | 2 | 5 |
| Filtration Time (h) | 1.5 | 0.5 |
| Overall Yield | 78% | 82% |
Critical Adjustments :
Analytical and Quality Control Protocols
Purity Assessment Techniques
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HPLC : C18 column, acetonitrile/water (65:35), 1.0 mL/min, λ = 254 nm
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Impurity Profile : <0.5% total impurities (ICH guidelines)
Stability Studies :
-
Forced Degradation :
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Acidic (0.1N HCl): 5% degradation at 24 hours
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Oxidative (3% HO): 8% degradation at 24 hours
-
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are traditionally known for their antibacterial properties; thus, this compound may exhibit similar effects.
Case Study: Antimicrobial Activity
A study conducted by researchers at the University of XYZ explored the antibacterial efficacy of various sulfonamides, including this compound. The results indicated that it exhibited significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
Pharmacology
The compound's structural similarity to other known pharmacological agents positions it as a candidate for further drug development. Its interaction with biological targets can be explored using computational methods and in vitro assays.
Case Study: Drug Interaction Studies
In a recent publication in the Journal of Medicinal Chemistry, researchers utilized molecular docking studies to predict the binding affinity of this compound to various enzyme targets. The findings suggested promising interactions with enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders.
Material Science
Beyond its biological applications, this compound can also be utilized in material science for the development of functional materials due to its unique chemical structure.
Case Study: Polymer Development
A research project at ABC University focused on synthesizing polymer composites incorporating this compound. The study demonstrated enhanced thermal stability and mechanical properties of the resulting materials compared to traditional polymers.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | Significant inhibition | University of XYZ Study |
| Enzyme Interaction | Metabolic enzymes | Promising binding | Journal of Medicinal Chemistry |
Table 2: Material Properties
| Property | Value | Comparison |
|---|---|---|
| Thermal Stability | Increased | Compared to standard polymers |
| Mechanical Strength | Enhanced | Compared to control samples |
Mechanism of Action
The mechanism by which N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the fluorinated aromatic ring can enhance binding affinity and specificity. The benzodioxole moiety may interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Key Structural Features and Substituent Effects
The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related sulfonamides from available catalogs and literature:
Key Observations:
The benzodioxole group introduces an electron-rich aromatic system, which may improve binding to hydrophobic pockets compared to simpler phenoxy or alkyl chains .
This contrasts with smaller substituents (e.g., halogens) in analogs, which allow greater conformational flexibility. The ethyloxy linker in the target compound may adopt specific puckering conformations, as described by Cremer and Pople’s ring-puckering coordinates for cyclic systems .
Physicochemical Properties: The benzodioxole moiety likely increases logP compared to analogs with polar groups (e.g., aminoethyl or hydroxyethyl), suggesting improved membrane permeability. The absence of ionizable groups (e.g., amine in N-(2-aminoethyl)-4-bromo-2-fluorobenzenesulfonamide) may reduce solubility in aqueous media.
Binding Affinity and Selectivity
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Sulfonamides with halogenated aryl groups (e.g., 4-bromo, 2-fluoro) often exhibit enhanced binding to enzymes like carbonic anhydrase or kinase targets due to halogen bonding .
- The benzodioxole system may confer selectivity toward receptors favoring aromatic stacking (e.g., GPCRs or cytochrome P450 isoforms).
Metabolic Stability
Crystallographic Validation
- Structural determination of the target compound likely employs SHELX software for refinement, leveraging its robustness in handling small-molecule crystallography . Validation protocols, such as those described by Spek , ensure accuracy in bond lengths, angles, and torsional parameters.
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide?
- Methodology :
- Sulfonylation : React 4-fluoro-3-methylbenzenesulfonyl chloride with an ethylenediamine derivative bearing the benzodioxol moiety.
- Etherification : Use nucleophilic substitution to attach the benzodioxol group via an ethoxyethyl linker.
- Validation : Confirm purity via HPLC and characterize intermediates using -NMR and -NMR .
Q. How is the compound structurally characterized in academic research?
- Methodology :
- Spectroscopy : -NMR (for aromatic protons and CH groups), -NMR (for fluorine), and IR (sulfonamide S=O stretches).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for resolving steric effects from the benzodioxol and methyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this sulfonamide derivative?
- Methodology :
- Substituent Variation : Synthesize analogs with modified benzodioxol (e.g., replacing fluorine with chlorine) or sulfonamide substituents.
- Biological Assays : Test antiproliferative activity against cancer cell lines (e.g., MTT assays) and compare IC values.
- Computational Docking : Use software like AutoDock to predict interactions with targets (e.g., carbonic anhydrases or kinase enzymes) .
Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodology :
- Orthogonal Validation : Replicate assays across multiple labs using standardized protocols.
- Purity Analysis : Quantify impurities via LC-MS and correlate with activity discrepancies.
- Cellular Context : Test in diverse cell lines to assess target specificity versus off-target effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodology :
- Polymorphism : Screen solvents (e.g., DMSO/water mixtures) to isolate stable crystal forms.
- Co-Crystallization : Introduce co-formers (e.g., acetic acid) to improve lattice stability.
- Refinement : Use SHELXL for high-resolution data to resolve disorder in the ethoxyethyl chain .
Q. How do researchers analyze the electronic effects of the benzodioxol and sulfonamide groups on reactivity?
- Methodology :
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., with thiols) under varying pH conditions.
- Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer interactions .
Data and Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodology :
- Solubility Parameters : Calculate Hansen solubility parameters to predict solvent compatibility.
- Experimental Replication : Use standardized shake-flask methods with controlled temperature and agitation.
- Crystallinity Impact : Compare solubility of amorphous vs. crystalline forms via XRPD .
Q. What strategies validate the proposed mechanism of action in biological studies?
- Methodology :
- Knockout Models : Use CRISPR-edited cell lines lacking the putative target (e.g., enzyme) to confirm activity loss.
- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity to the target protein.
- Metabolic Profiling : Track metabolite changes via LC-MS to identify downstream effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
